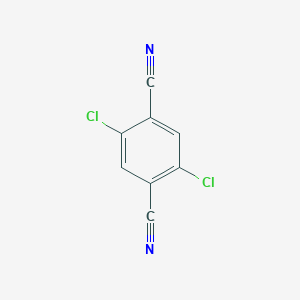

2,5-Dichloroterephthalonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichlorobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRQGBRIGDKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172386 | |

| Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897-43-4 | |

| Record name | 2,5-Dichloro-1,4-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloroterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloroterephthalonitrile from Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,5-dichloroterephthalonitrile, a valuable building block in the synthesis of agrochemicals, high-performance polymers, and pharmaceuticals, starting from the readily available precursor, p-xylene. This document details two primary synthetic routes: a classical multi-step approach involving the oxidation of a chlorinated intermediate, and a more direct industrial method via ammoxidation.

Pathway 1: Multi-Step Synthesis via Oxidation and Dehydration

This pathway follows a traditional, stepwise approach to construct the target molecule. It begins with the chlorination of p-xylene, followed by oxidation to the corresponding dicarboxylic acid, and subsequent conversion to the dinitrile.

Step 1: Chlorination of p-Xylene to 2,5-Dichloro-p-xylene

The initial step involves the electrophilic aromatic substitution of p-xylene with chlorine gas in the presence of a Lewis acid catalyst to yield 2,5-dichloro-p-xylene.

Experimental Protocol:

A process for the preparation of 2,5-dichloro-p-xylene involves reacting p-xylene with chlorine in the presence of a catalyst system.[1] This system comprises a primary catalyst selected from halides of iron (e.g., FeCl₃) or antimony, and a co-catalyst, which is an organic sulfur compound with divalent sulfur.[1] The reaction can be carried out in an inert solvent like carbon tetrachloride or in the absence of a solvent.[1] To maximize the yield of the desired 2,5-dichloro isomer and minimize the formation of other isomers and over-chlorinated products, a near-stoichiometric amount of chlorine (approximately 1.8 to 2.1 moles of chlorine per mole of p-xylene) is recommended.[1] The reaction temperature is typically maintained between 0°C and 100°C, with a preferred range of 25°C to 70°C.[1]

| Parameter | Value | Reference |

| Starting Material | p-Xylene | [1] |

| Reagent | Chlorine (gas) | [1] |

| Catalyst System | Iron or Antimony halide (e.g., FeCl₃) + Divalent sulfur compound | [1] |

| Molar Ratio (Cl₂:p-xylene) | 1.8:1 to 2.1:1 | [1] |

| Temperature | 25°C - 70°C | [1] |

| Solvent | Optional (e.g., Carbon Tetrachloride) | [1] |

Step 2: Oxidation of 2,5-Dichloro-p-xylene to 2,5-Dichloroterephthalic Acid

The methyl groups of 2,5-dichloro-p-xylene are oxidized to carboxylic acids using a strong oxidizing agent.

Experimental Protocol:

In a 250 mL round-bottom flask, 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water are combined.[2] The reaction mixture is heated to 100°C and stirred for 12 hours.[2] The resulting brown manganese oxide is removed by hot filtration. The solid is then washed twice with 100 mL of deionized water. The combined filtrates are concentrated under reduced pressure. The resulting pale yellow, syrupy liquid is acidified with hydrochloric acid to a pH of 1. The precipitated white solid is collected by filtration and dried in a vacuum oven at 50°C overnight.[2]

| Parameter | Value | Reference |

| Starting Material | 2,5-Dichloro-p-xylene | [2] |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | [2] |

| Solvent | Pyridine and Water | [2] |

| Temperature | 100°C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | 53-87% | [2] |

Step 3: Conversion of 2,5-Dichloroterephthalic Acid to 2,5-Dichloroterephthaloyl Chloride

The dicarboxylic acid is converted to the more reactive diacyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. This step facilitates the subsequent amidation.

Experimental Protocol (General Procedure):

2,5-Dichloroterephthalic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude 2,5-dichloroterephthaloyl chloride. A patent for the synthesis of a related compound, 2,5-dihydroxyterephthaloyl chloride, utilizes thionyl chloride with a catalyst for a reflux reaction, followed by distillation to purify the product.[3]

Step 4: Amidation of 2,5-Dichloroterephthaloyl Chloride to 2,5-Dichloroterephthalamide

The diacyl chloride is reacted with ammonia to form the corresponding diamide.

Experimental Protocol (General Procedure):

The crude 2,5-dichloroterephthaloyl chloride is dissolved in a suitable inert solvent (e.g., dioxane, THF, or dichloromethane) and cooled in an ice bath. An excess of concentrated aqueous ammonia or anhydrous ammonia gas is then added or bubbled through the solution with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting solid, 2,5-dichloroterephthalamide, is collected by filtration, washed with water to remove ammonium chloride, and then with a small amount of cold solvent, and finally dried.

Step 5: Dehydration of 2,5-Dichloroterephthalamide to this compound

The final step involves the dehydration of the diamide to the dinitrile.

Experimental Protocol (Adapted from a similar reaction):

A modern and mild method for the dehydration of terephthalamide to terephthalonitrile has been developed using a palladium catalyst.[4] In a typical procedure, 2,5-dichloroterephthalamide would be mixed with a palladium salt (e.g., PdCl₂) in a solvent system such as acetonitrile and water.[4][5] The reaction mixture is then heated. For the non-chlorinated analog, the reaction proceeds at 100°C.[5] This method has been shown to achieve complete conversion of terephthalamide with good selectivity for the dinitrile.[4]

| Parameter | Value | Reference |

| Starting Material | 2,5-Dichloroterephthalamide | [4] |

| Catalyst | Palladium(II) chloride (PdCl₂) | [4][5] |

| Solvent | Acetonitrile and Water | [4][5] |

| Temperature | ~100°C | [5] |

| Selectivity (for non-chlorinated analog) | up to 68% dinitrile | [4] |

Logical Workflow for Pathway 1

Caption: Multi-step synthesis of this compound.

Pathway 2: Direct Ammoxidation of 2,5-Dichloro-p-xylene

A more direct and industrially favored route is the vapor-phase catalytic ammoxidation of 2,5-dichloro-p-xylene. This process combines oxidation and amination in a single step.

Experimental Protocol (General Procedure based on analogous reactions):

The ammoxidation of xylenes is typically carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures. For the ammoxidation of p-xylene to terephthalonitrile, a vanadium-based catalyst, often supported on α-alumina, is used.[6] The reaction is performed at temperatures ranging from 375°C to 500°C.[6] The feed consists of the xylene derivative, ammonia, and an oxygen source (typically air).[6] The molar ratios of the reactants are crucial for optimizing the yield and selectivity. For p-xylene, the molar ratio of ammonia to xylene is typically no more than 3:1, and the oxygen to xylene ratio is also around 3:1.[6] Similar conditions would be expected for the ammoxidation of 2,5-dichloro-p-xylene. Catalysts based on V-Sb-Bi-Cr supported on γ-Al₂O₃ have also been shown to be effective for the ammoxidation of other substituted xylenes.[7][8]

| Parameter | Value | Reference |

| Starting Material | 2,5-Dichloro-p-xylene | [6] |

| Reagents | Ammonia (NH₃), Oxygen (from air) | [6] |

| Catalyst | Vanadium-based (e.g., Vanadium bronze on α-alumina) or V-Sb-Bi-Cr/γ-Al₂O₃ | [6][7][8] |

| Temperature | 375°C - 500°C | [6] |

| Molar Ratio (NH₃:xylene) | ~3:1 | [6] |

| Molar Ratio (O₂:xylene) | ~3:1 | [6] |

Logical Workflow for Pathway 2

Caption: Direct synthesis via ammoxidation.

Summary and Outlook

Both presented pathways offer viable routes for the synthesis of this compound from p-xylene. The multi-step approach (Pathway 1) is well-suited for laboratory-scale synthesis where reaction conditions can be precisely controlled at each stage. The direct ammoxidation (Pathway 2) represents a more atom-economical and cost-effective method, making it more attractive for industrial-scale production. Further research and process optimization for the ammoxidation of 2,5-dichloro-p-xylene could lead to even more efficient and sustainable production of this important chemical intermediate.

References

- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 2. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dichloroterephthalonitrile, a key intermediate in the synthesis of various polymers, agrochemicals, and pharmaceuticals.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Physicochemical Data

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its chemical stability and low volatility.[1] The presence of both chloro and cyano functional groups on the benzene ring makes it a versatile reagent, particularly in nucleophilic substitution reactions.[1]

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₂Cl₂N₂ | [1] |

| Molecular Weight | 197.02 g/mol | [1] |

| Melting Point | 214 °C | [2] |

| Boiling Point | Data not available; may decompose at high temperatures. | |

| Appearance | White to off-white powder/crystal | [1] |

| Solubility | Moderately soluble in organic solvents. | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination (Gravimetric Method)

The solubility of this compound in various organic solvents can be determined gravimetrically.

Methodology:

-

Saturation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The continued presence of undissolved solid is essential.

-

Filtration: A known volume of the saturated solution is carefully withdrawn and filtered using a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: The filtered solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used and is typically expressed in g/100 mL or mg/mL.

Synthesis Workflow

While specific, detailed laboratory-scale synthesis protocols for this compound are not widely published, a plausible and common industrial method for the synthesis of terephthalonitriles is the ammoxidation of the corresponding p-xylene derivative. The following diagram illustrates a logical workflow for the synthesis of this compound from 2,5-dichloro-p-xylene. This represents a general process, as a specific, detailed experimental protocol was not found in the available literature.

Caption: A logical workflow for the synthesis of this compound.

References

Technical Guide: 4-(4-Bromophenyl)-4-piperidinol (CAS 13329-37-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Bromophenyl)-4-piperidinol, a key heterocyclic building block in medicinal chemistry. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a precursor in the development of pharmacologically active agents, with a focus on its potential modulation of prostaglandin signaling pathways.

Core Chemical Information

4-(4-Bromophenyl)-4-piperidinol is a solid, achiral molecule valued as an intermediate in organic synthesis.[1] Its structure incorporates a piperidine ring, a tertiary alcohol, and a bromophenyl group, making it a versatile scaffold for creating derivatives with diverse biological activities.

Physicochemical and Spectroscopic Data

The key quantitative properties of 4-(4-Bromophenyl)-4-piperidinol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13329-37-8 (alternate: 57988-58-6) | [2][3] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][3] |

| Molecular Weight | 256.14 g/mol | [1][3] |

| Melting Point | 167-170 °C | [2][3][4] |

| Boiling Point | 361 °C at 760 mmHg | [2] |

| Density | 1.436 g/cm³ | [2] |

| Flash Point | 172.1 °C | [2] |

| Assay Purity | ≥98% | [3][4] |

| XLogP3 | 2.3 | [2] |

| InChI Key | QNLXJYQUWCNYBH-UHFFFAOYSA-N | [3][5] |

Spectroscopic data confirms the structure of the compound, with characteristic signals available for analysis.[5][6]

Synthesis Protocol: Grignard Reaction

The synthesis of 4-(4-Bromophenyl)-4-piperidinol is most effectively achieved via a Grignard reaction. This involves the nucleophilic addition of a 4-bromophenylmagnesium halide to a protected 4-piperidone, followed by deprotection. The following protocol is adapted from established procedures for analogous 4-aryl-4-piperidinol compounds.

Experimental Workflow Diagram

Caption: Synthetic workflow for 4-(4-Bromophenyl)-4-piperidinol via Grignard reaction.

Detailed Methodology

Materials and Reagents:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

-

Hydrochloric Acid (HCl), aqueous solution

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

Part 1: Formation of Grignard Reagent (4-Bromophenylmagnesium Bromide)

-

Ensure all glassware is oven-dried and assembled while hot under a nitrogen atmosphere to maintain anhydrous conditions.

-

Place magnesium turnings (1.1 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Dissolve 1,4-dibromobenzene (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the flask.

-

Observe for initiation of the reaction (e.g., heat evolution, disappearance of iodine color). If the reaction does not start, gently warm the flask.

-

Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool to room temperature.

Part 2: Nucleophilic Addition

-

In a separate flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

-

Cool the N-Boc-4-piperidone solution to 0°C using an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled piperidone solution via cannula transfer.

-

Maintain the temperature at 0°C during the addition. After completion, allow the reaction to warm to room temperature and stir for 2-4 hours.

Part 3: Deprotection and Isolation

-

Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride, followed by 1M HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to facilitate the cleavage of the Boc protecting group.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-(4-Bromophenyl)-4-piperidinol.

Applications in Drug Development

4-(4-Bromophenyl)-4-piperidinol serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine scaffold is a common motif in pharmacologically active compounds.[7] Derivatives have been investigated for several activities, including:

-

Analgesic Activity: Piperidine derivatives are known to exhibit analgesic properties. Studies have shown that 4-(4-Bromophenyl)-4-piperidinol and its derivatives possess significant analgesic effects, potentially through the inhibition of downstream signaling pathways associated with prostaglandins.

-

Antioxidant Activity: The parent compound has been reported to show potential antioxidant activity.[4]

-

Alpha-Glucosidase Inhibition: Analogues of hydroxyl piperidines have been studied for their hypoglycemic effects, drawing structural comparisons to naturally occurring alpha-glucosidase inhibitors like nojirimycin.

Proposed Mechanism: Modulation of Prostaglandin Signaling

Prostaglandins, particularly Prostaglandin E2 (PGE2), are key lipid mediators in inflammation and pain signaling.[8] PGE2 exerts its effects by binding to four G protein-coupled receptor subtypes (EP1, EP2, EP3, EP4), which trigger distinct intracellular signaling cascades.[8] The analgesic effects of piperidine derivatives may stem from their ability to antagonize these receptors or inhibit downstream effectors. The EP4 receptor, for instance, couples to Gs proteins, activating adenylyl cyclase (AC) and leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][10] It can also signal through a PI3K-Akt pathway.[9]

Caption: Proposed modulation of the PGE2-EP4 signaling pathway by piperidine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Formation of 2,5-Dichloroterephthalonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and reaction mechanisms for the formation of 2,5-Dichloroterephthalonitrile, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document details plausible reaction pathways, experimental protocols derived from analogous transformations, and quantitative data to facilitate a deeper understanding and practical application in a research and development setting.

Introduction

This compound is a substituted aromatic dinitrile whose structure is foundational for the synthesis of a variety of complex molecules, including pigments, high-performance polymers, and pharmacologically active agents. The presence of both chloro and nitrile functionalities on the benzene ring offers multiple sites for further chemical modification. Understanding the mechanistic details of its formation is crucial for optimizing reaction conditions, maximizing yields, and controlling the purity of the final product. This guide explores two principal synthetic strategies for obtaining this compound.

Synthetic Pathways

Two primary synthetic pathways for the formation of this compound are proposed based on established chemical transformations.

Pathway A: Synthesis from p-Xylene via Chlorination and Oxidation

This pathway involves the initial chlorination of p-xylene to introduce the desired chloro-substituents, followed by oxidation of the methyl groups to carboxylic acids, and subsequent conversion to nitriles.

Caption: Pathway A: Synthesis of this compound from p-Xylene.

Pathway B: Synthesis from Terephthalonitrile via Direct Chlorination

This alternative route begins with the formation of the dinitrile from p-xylene, followed by direct chlorination of the aromatic ring.

Caption: Pathway B: Synthesis of this compound from Terephthalonitrile.

Reaction Mechanisms and Experimental Protocols

Pathway A: Step-by-Step Mechanistic Analysis

Step 1: Electrophilic Aromatic Chlorination of p-Xylene

The formation of 2,5-dichloro-p-xylene from p-xylene proceeds via an electrophilic aromatic substitution mechanism. The methyl groups of p-xylene are ortho, para-directing activators. The first chlorination occurs at one of the positions ortho to a methyl group. The second chlorination is directed by both the methyl and the newly introduced chloro group.

Caption: Mechanism of Electrophilic Chlorination of p-Xylene.

Experimental Protocol: Synthesis of 2,5-Dichloro-p-xylene [1][2]

-

Materials: p-xylene, chlorine gas, ferric chloride (catalyst), carbon tetrachloride (solvent).

-

Procedure:

-

In a reaction vessel equipped with a gas inlet, stirrer, and reflux condenser, dissolve p-xylene in carbon tetrachloride.

-

Add a catalytic amount of ferric chloride (e.g., 1% by weight of p-xylene).

-

Heat the mixture to a temperature between 50-60°C.

-

Bubble chlorine gas through the solution at a controlled rate. The molar ratio of chlorine to p-xylene should be approximately 2:1.

-

Monitor the reaction progress by gas chromatography to ensure the desired level of dichlorination is achieved while minimizing the formation of trichloro- and tetrachloro-p-xylene.

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

-

The solvent can be removed by distillation. The resulting mixture of chlorinated xylenes can be further purified by fractional distillation or recrystallization from a suitable solvent like isopropanol to isolate the 2,5-dichloro-p-xylene isomer.

-

| Parameter | Value | Reference |

| Reactants | p-xylene, Chlorine | [1] |

| Catalyst | Ferric Chloride (FeCl₃) | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Temperature | 50-60°C | [1] |

| Molar Ratio (Cl₂:p-xylene) | ~2:1 | [1] |

Step 2: Oxidation of 2,5-Dichloro-p-xylene

The methyl groups of 2,5-dichloro-p-xylene are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate. This reaction likely proceeds through a free-radical mechanism at the benzylic positions.

Experimental Protocol: Synthesis of 2,5-Dichloroterephthalic Acid

-

Materials: 2,5-dichloro-p-xylene, potassium permanganate, pyridine, deionized water, hydrochloric acid.

-

Procedure:

-

To a round-bottom flask, add 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water.

-

Heat the reaction mixture to 100°C and stir for 12 hours.

-

Filter the hot mixture to remove the manganese dioxide byproduct. Wash the solid residue with hot deionized water.

-

Combine the filtrates and remove the solvent by distillation under reduced pressure.

-

Acidify the resulting solution with hydrochloric acid to a pH of 1 to precipitate the 2,5-dichloroterephthalic acid.

-

Collect the white solid by filtration and dry in a vacuum oven.

-

| Reactant | Moles |

| 2,5-dichloro-p-xylene | 0.028 |

| Potassium Permanganate | 0.165 |

| Pyridine | 80 mL |

| Water | 20 mL |

| Yield | 53-87% |

Step 3: Conversion of 2,5-Dichloroterephthalic Acid to this compound

This transformation is typically a two-step process involving the formation of a diamide intermediate followed by dehydration.

Proposed Experimental Protocol:

-

Part A: Amidation

-

Convert 2,5-dichloroterephthalic acid to its diacyl chloride using thionyl chloride or oxalyl chloride.

-

React the diacyl chloride with excess ammonia to form 2,5-dichloroterephthalamide.

-

-

Part B: Dehydration

-

Heat the 2,5-dichloroterephthalamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or cyanuric chloride to yield this compound.[3]

-

Pathway B: Step-by-Step Mechanistic Analysis

Step 1: Ammoxidation of p-Xylene

The ammoxidation of p-xylene is a vapor-phase catalytic reaction that converts the methyl groups directly to nitrile groups. This industrial process typically uses a complex metal oxide catalyst. The mechanism is thought to involve the formation of surface-bound intermediates.[4]

| Parameter | Value | Reference |

| Reactants | p-xylene, Ammonia, Oxygen | [5] |

| Catalyst | Alkali metal vanadium bronze on α-alumina | [5] |

| Temperature | 400-450°C | [5] |

| Molar Ratio (O₂:p-xylene) | 2:1 to 3:1 | [5] |

| Molar Ratio (NH₃:p-xylene) | ~3:1 | [5] |

Step 2: Direct Chlorination of Terephthalonitrile

The direct chlorination of terephthalonitrile is an electrophilic aromatic substitution. The nitrile groups are deactivating and meta-directing. Therefore, obtaining the 2,5-dichloro isomer is challenging as the positions ortho and para to the nitrile groups are deactivated. However, under forcing conditions, substitution can occur. The formation of the 2,5-isomer would be less favored than the 2,3- or 2,6-isomers.

Conclusion

The synthesis of this compound can be approached through two main strategic pathways. Pathway A, involving the chlorination of p-xylene followed by oxidation and conversion of the carboxylic acids to nitriles, offers a more controlled, stepwise approach where the substitution pattern is established early. Pathway B, the direct chlorination of terephthalonitrile, is more atom-economical but likely presents challenges in controlling the regioselectivity of the chlorination. The choice of pathway will depend on the desired purity, scale, and available starting materials and reagents. The provided experimental protocols, based on documented procedures for analogous transformations, offer a solid foundation for further research and process development.

References

- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 2. GB1491841A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 3. Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

Health and Safety Data for 2,5-Dichloroterephthalonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the health and safety data currently available for 2,5-Dichloroterephthalonitrile. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information is compiled from various safety data sheets and toxicological literature.

Chemical and Physical Properties

This compound is a solid organic compound. Key identification and property data are summarized below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | Not explicitly found in search results. |

| Molecular Formula | C₈H₂Cl₂N₂ |

| Appearance | Solid |

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Quantitative toxicological data for this compound is limited. The following table summarizes the available acute toxicity data. It is important to note that this data is sourced from a secondary document and not a primary study report.

| Endpoint | Species | Route of Exposure | Value | GHS Category |

| LD₅₀ | Rat | Oral | >5,000 mg/kg | 5 (Not Classified) |

| LD₅₀ | Rabbit | Dermal | >5,000 mg/kg | 5 (Not Classified) |

| LC₅₀ | Rat | Inhalation | >20 mg/L | Not Classified |

| Skin Irritation | Rabbit | Dermal | Irritating | 2 |

| Eye Irritation | Rabbit | Ocular | Non-irritating | Not Classified |

| Dermal Sensitization | - | Dermal | Negative | Not Classified |

| Inhalation Sensitization | - | Inhalation | Negative | Not Classified |

| Mutagenicity (Ames test) | - | In vitro | Negative | Not Classified |

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method.

Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, with the goal of identifying a dose that causes mortality or evident toxicity.

Procedure:

-

Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to food and water.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

Principle: This method assesses the potential of a substance to cause toxicity when applied to the skin.

Procedure:

-

Animals: Healthy, young adult rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape to hold it in place.

-

Exposure: The exposure period is 24 hours. After this period, residual test substance is removed.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

-

Endpoint: The dermal LD₅₀ is determined.

Skin Irritation (OECD Guideline 404)

Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes in the skin.

Procedure:

-

Animals: Albino rabbits are used.

-

Application: A small amount of the test substance is applied to a small area of clipped skin and covered with a gauze patch.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The reactions are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of mutagenic potential.

Procedure:

-

Strains: Several bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

-

Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Incubation: The treated bacteria are plated on a medium lacking the essential amino acid.

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

Potential Signaling Pathway for Toxicity

While specific signaling pathways for this compound toxicity have not been elucidated, a plausible mechanism involves metabolic activation by cytochrome P450 (CYP) enzymes, a common pathway for nitrile-containing compounds. The following diagram illustrates a hypothetical pathway.

Safe Handling and First Aid

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment. Users should consult the specific Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines for safe handling. The experimental protocols and signaling pathway described are based on general principles and may not reflect the exact procedures or mechanisms for this specific compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Polyamides Using 2,5-Dichloroterephthalonitrile Monomer

To: Researchers, Scientists, and Drug Development Professionals

Subject: Feasibility of Synthesizing Polyamides Using 2,5-Dichloroterephthalonitrile

Introduction

This document addresses the inquiry regarding the synthesis of polyamides utilizing this compound as a key monomer. Polyamides are a critical class of polymers with wide-ranging applications in materials science and medicine due to their excellent thermal, mechanical, and chemical properties. The exploration of novel monomers is a continuous effort to tailor polyamide properties for specific applications, including those in drug development and biomedical devices. This report details the findings of a comprehensive literature review and provides a theoretical framework for the proposed synthesis, acknowledging the current lack of specific experimental data for this particular monomer.

Theoretical Framework for Synthesis

The synthesis of polyamides from this compound would theoretically proceed via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. In this proposed pathway, the chlorine atoms on the terephthalonitrile ring are displaced by the amine groups of a diamine comonomer. The electron-withdrawing nature of the adjacent nitrile groups is expected to activate the chlorine atoms towards nucleophilic attack, a prerequisite for successful SNAr polymerization.

A variety of diamines, both aliphatic and aromatic, could theoretically be employed as comonomers. The choice of diamine would significantly influence the properties of the resulting polyamide, such as its solubility, thermal stability, and mechanical strength.

Proposed General Reaction Scheme:

Where R represents an aliphatic or aromatic group.

Key Experimental Considerations

While specific protocols for this compound are not available, established methods for aromatic polyether and polythioether synthesis via SNAr polycondensation can serve as a starting point. Key parameters to optimize would include:

-

Solvent: A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) would likely be required to facilitate the reaction and keep the resulting polymer in solution.

-

Temperature: Elevated temperatures are typically necessary to drive SNAr polycondensation reactions to completion and achieve high molecular weight polymers.

-

Base: An acid scavenger, such as potassium carbonate or a tertiary amine, would be crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the diamine and halt the polymerization.

-

Inert Atmosphere: The polymerization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of the reactants and polymer at high temperatures.

Potential Properties and Applications

Polyamides derived from this compound are anticipated to exhibit several desirable properties:

-

High Thermal Stability: The incorporation of the rigid aromatic terephthalonitrile unit into the polymer backbone is expected to result in polyamides with high glass transition temperatures and excellent thermal stability.

-

Chemical Resistance: The aromatic nature of the polymer would likely confer good resistance to a range of chemicals.

-

Potential for Crosslinking: The presence of nitrile groups along the polymer chain offers a potential site for post-polymerization modification, such as trimerization to form triazine crosslinks, which could further enhance the thermal and mechanical properties of the material.

These properties could make such polyamides attractive for applications in:

-

High-performance films and fibers.

-

Matrices for advanced composites.

-

Membranes for separation processes.

-

Biocompatible materials for medical implants and drug delivery systems, pending toxicological evaluation.

Experimental Workflow and Logic

The following diagrams illustrate the theoretical workflow for the synthesis and characterization of polyamides from this compound.

Caption: Theoretical workflow for the synthesis and characterization of polyamides.

Data Presentation

As no experimental data has been reported for the synthesis of polyamides from this compound, a table of quantitative data cannot be provided at this time. Should experimental work be undertaken, the following table structure is recommended for summarizing key findings for different diamine comonomers.

| Diamine (R-group) | Polymer Yield (%) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |

| e.g., Hexamethylene diamine | - | - | - | - |

| e.g., 4,4'-Oxydianiline | - | - | - | - |

| e.g., m-Phenylenediamine | - | - | - | - |

Conclusion and Future Work

The synthesis of polyamides from this compound presents an intriguing, yet unexplored, avenue for the development of novel high-performance polymers. While a sound theoretical basis for this polymerization exists, the absence of any published experimental work highlights a significant gap in the current polymer chemistry literature.

Future research should focus on systematically investigating the polycondensation of this compound with a range of aliphatic and aromatic diamines. Detailed characterization of the resulting polymers will be essential to understand the structure-property relationships and to evaluate their potential for various applications, including those relevant to the fields of materials science and drug development. Initial toxicological screening would be a necessary prerequisite for any biomedical applications.

Application Notes and Protocols: 2,5-Dichloroterephthalonitrile as a Versatile Precursor for Novel Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,5-Dichloroterephthalonitrile as a versatile scaffold for the synthesis of novel fluorescent probes. The protocols outlined below detail synthetic methodologies for creating a diverse range of fluorophores with tunable photophysical properties, making them suitable for various applications in biological imaging and sensing.

Introduction

This compound is an attractive starting material for the synthesis of fluorescent dyes due to its highly activated aromatic core. The two electron-withdrawing nitrile groups significantly enhance the susceptibility of the chlorine atoms to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of electron-donating groups, leading to the formation of donor-acceptor (D-A) and donor-π-acceptor (D-π-A) chromophores. Such dyes often exhibit interesting photophysical properties, including large Stokes shifts and sensitivity to their local microenvironment.

Furthermore, the two chlorine atoms can be substituted sequentially, providing a pathway to unsymmetrically substituted dyes with tailored properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to form carbon-carbon bonds, further expanding the structural diversity of accessible fluorophores.

Synthetic Strategies

The development of fluorescent dyes from this compound primarily involves two key synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming carbon-heteroatom bonds. In the case of this compound, the electron-deficient aromatic ring readily reacts with nucleophiles such as amines, thiols, and alkoxides. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a stabilized Meisenheimer complex, followed by the elimination of the chloride leaving group.

The high reactivity of the substrate allows for reactions to be carried out under relatively mild conditions. By using one equivalent of the nucleophile, monosubstitution can be achieved, while an excess of the nucleophile or harsher reaction conditions can lead to disubstitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide. This strategy is particularly useful for introducing aryl or heteroaryl moieties to the this compound core, thereby extending the π-conjugated system and enabling the fine-tuning of the dye's absorption and emission properties.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrically Substituted Diamino-terephthalonitrile Dye via SNAr

This protocol describes the synthesis of a fluorescent dye by reacting this compound with an excess of a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine, or aniline derivative)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO3)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (2.2-3.0 eq) and potassium carbonate (3.0-4.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2,5-bis(amino)terephthalonitrile dye.

Protocol 2: Synthesis of a Monosubstituted Aryl-terephthalonitrile via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a fluorescent dye precursor by reacting this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid of choice

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the pure 2-aryl-5-chloroterephthalonitrile.

Photophysical Data

The photophysical properties of fluorescent dyes derived from this compound are highly dependent on the nature of the substituents introduced. The following table provides hypothetical data for a series of dyes synthesized from this precursor to illustrate the expected trends.

| Dye ID | Substituent(s) at C2 & C5 | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) |

| DTN-1 | 2,5-dimorpholino | Dichloromethane | 420 | 530 | 15,000 | 0.35 |

| DTN-2 | 2,5-bis(phenylamino) | Toluene | 450 | 580 | 25,000 | 0.50 |

| DTN-3 | 2-phenyl, 5-chloro | Chloroform | 350 | 450 | 18,000 | 0.20 |

| DTN-4 | 2-(4-methoxyphenyl), 5-chloro | Dichloromethane | 365 | 480 | 22,000 | 0.45 |

Visualizations

Caption: General workflow for the synthesis of fluorescent dyes via SNAr.

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Caption: Relationship between precursor, reactions, and final dye structure.

Application Notes and Protocols for the Polymerization of 2,5-Dichloroterephthalonitrile to form a Covalent Triazine Framework

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a Covalent Triazine Framework (CTF) from 2,5-Dichloroterephthalonitrile. The protocol is based on the well-established ionothermal synthesis method, a common and effective technique for the cyclotrimerization of aromatic nitriles.

Introduction

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers with high thermal and chemical stability, making them attractive materials for applications in gas storage and separation, catalysis, and as scaffolds in drug delivery systems. The polymerization of this compound via cyclotrimerization of its nitrile functional groups results in a highly cross-linked, nitrogen-rich porous polymer. The presence of chlorine atoms on the aromatic backbone offers potential sites for post-synthetic modification, allowing for the tuning of the polymer's properties for specific applications.

Reaction Scheme

The polymerization proceeds via the cyclotrimerization of the nitrile groups of this compound in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at high temperatures. This process, known as ionothermal synthesis, leads to the formation of a rigid, porous network linked by triazine rings.

Figure 1: Polymerization of this compound to a Covalent Triazine Framework.

Application Notes and Protocols for 2,5-Dichloroterephthalonitrile in Porous Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-Dichloroterephthalonitrile (DCTN) as a monomer for the synthesis of porous organic frameworks (POFs), specifically Covalent Triazine Frameworks (CTFs). The protocols outlined below are based on established ionothermal synthesis methods for analogous dinitrile monomers, providing a robust starting point for the development and application of DCTN-based porous materials.

Introduction

This compound is a versatile aromatic dinitrile building block utilized in the synthesis of high-performance porous organic polymers. Its primary application in this field is as a monomer for the creation of Covalent Triazine Frameworks (CTFs). The key reaction involves the cyclotrimerization of the nitrile functional groups to form highly stable 1,3,5-triazine rings. This process, typically conducted under ionothermal conditions using a Lewis acid catalyst such as zinc chloride (ZnCl₂), results in a rigid, porous, and nitrogen-rich network.

The resulting triazine-based frameworks possess notable thermal and chemical stability, making them suitable for a variety of applications including gas storage and separation, catalysis, and as host materials for active species. The presence of chlorine atoms on the aromatic backbone offers potential for post-synthetic modification, allowing for the tuning of the framework's properties for specific applications, including drug delivery.

Synthesis of Porous Triazine Frameworks from this compound

The ionothermal synthesis of CTFs from dinitrile monomers is a well-established method for producing porous organic polymers. The following protocol is a representative procedure for the synthesis of a hypothetical DCTN-CTF.

Experimental Protocol: Ionothermal Synthesis of DCTN-CTF

Materials:

-

This compound (DCTN)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

-

Acetone

-

Quartz ampule

-

Tube furnace

-

Schlenk line

-

Soxhlet extraction apparatus

Procedure:

-

Preparation of the Reaction Mixture:

-

In a glovebox, thoroughly mix this compound (e.g., 1.0 g) and anhydrous zinc chloride (e.g., a 10:1 molar ratio of ZnCl₂ to DCTN) in a quartz ampule.

-

Ensure the mixture is homogenous.

-

-

Sealing the Ampule:

-

Evacuate the ampule using a Schlenk line to a pressure below 0.1 Pa.

-

Seal the ampule using a high-temperature torch while maintaining the vacuum.

-

-

Polymerization:

-

Place the sealed ampule in a tube furnace.

-

Heat the furnace to 400°C at a ramp rate of 5°C/min.

-

Hold the temperature at 400°C for 48 hours.

-

Allow the furnace to cool down to room temperature naturally.

-

-

Purification of the Product:

-

Carefully break the ampule and collect the resulting black solid monolith.

-

Grind the monolith into a fine powder using a mortar and pestle.

-

Wash the powder with copious amounts of deionized water to remove the majority of the zinc chloride.

-

Stir the powder in a 2 M aqueous HCl solution for 24 hours to remove any remaining catalyst.

-

Filter the mixture and wash the solid with deionized water until the filtrate is neutral (pH 7).

-

Perform a Soxhlet extraction of the powder with ethanol for 24 hours, followed by acetone for another 24 hours to remove any unreacted monomer and oligomeric species.

-

Dry the purified DCTN-CTF powder in a vacuum oven at 150°C for 24 hours.

-

Characterization of DCTN-CTF

The synthesized porous organic framework should be characterized to determine its structural and functional properties.

Experimental Protocol: Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of triazine rings (characteristic peaks around 1350-1550 cm⁻¹) and the disappearance of the nitrile peak (around 2230 cm⁻¹).

-

Solid-State ¹³C NMR Spectroscopy: To further confirm the framework structure.

-

Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material. Amorphous halos are common for CTFs synthesized under these conditions.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework. TGA is typically performed under a nitrogen atmosphere, heating to 800°C at a rate of 10°C/min.

-

Nitrogen Adsorption-Desorption Analysis: To determine the porosity of the material. The measurements are conducted at 77 K. The Brunauer-Emmett-Teller (BET) surface area is calculated from the adsorption isotherm. Pore size distribution is calculated using non-local density functional theory (NLDFT) or other suitable models.

Quantitative Data of Representative Covalent Triazine Frameworks

The following table summarizes typical quantitative data for CTFs synthesized from dinitrile monomers under ionothermal conditions. The data for the hypothetical DCTN-CTF is an educated estimation based on analogous systems.

| Framework | Monomer | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g, 273 K, 1 bar) |

| DCTN-CTF (Hypothetical) | This compound | 400 | 800 - 1500 | 0.5 - 1.0 | 2.0 - 3.5 |

| CTF-1 | 1,4-Dicyanobenzene | 400 | ~790 | ~0.5 | ~2.3 |

| pBN-CTF-10-400 | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | 400 | 809 | 0.52 | ~3.0 |

| pBN-CTF-10-550 | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | 550 | 1460 | 0.96 | ~3.8 |

Visualizations

Synthesis of DCTN-CTF

Caption: Workflow for the ionothermal synthesis of DCTN-CTF.

Characterization Workflow

Caption: Standard workflow for the characterization of DCTN-CTF.

Potential Applications in Drug Development

Porous organic frameworks, including CTFs, are being explored for various biomedical applications.[1] The inherent porosity of DCTN-CTF allows for the loading of therapeutic agents.[2] The tunable nature of COFs makes them promising candidates for drug delivery systems.[3] Key potential applications include:

-

Drug Delivery: The porous structure of DCTN-CTF can serve as a reservoir for drug molecules. The release kinetics can potentially be tuned by modifying the pore size and surface chemistry. The chlorine atoms on the framework could be functionalized with targeting ligands to enhance site-specific drug delivery.

-

Biocatalysis: Enzymes can be immobilized within the pores of the framework, enhancing their stability and reusability for biocatalytic processes relevant to drug synthesis.

-

Sensing: The framework can be functionalized to selectively bind to and detect specific biomolecules, which is crucial in diagnostics and drug development.

Further research is required to fully elucidate the potential of DCTN-CTF in these applications, particularly concerning its biocompatibility and biodegradability.

References

- 1. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation | Semantic Scholar [semanticscholar.org]

- 3. A new route to porous monolithic organic frameworks via cyclotrimerization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Metal-Octachlorophthalocyanines from Dichloroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Metal-Octachlorophthalocyanines

Metal-phthalocyanines (MPcs) are robust macrocyclic compounds with a wide range of applications, including as industrial pigments, in materials science, and as photosensitizers in photodynamic therapy (PDT)[1]. The introduction of peripheral substituents, such as chlorine atoms, can significantly modulate their electronic, photophysical, and biological properties. The synthesis of metal-octachlorophthalocyanines (MPcCl₈) from 4,5-dichlorophthalonitrile results in a highly stable molecule with altered solubility and aggregation properties compared to its unsubstituted counterparts. These chlorinated phthalocyanines are of particular interest for applications requiring high chemical and thermal stability.

In the context of drug development, phthalocyanines are explored as second-generation photosensitizers for PDT, a non-invasive cancer treatment[1][2]. PDT utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in malignant tissues[3][4][5]. Complexes with diamagnetic metals such as Zn²⁺ are often investigated for this purpose due to their high triplet state quantum yields, which are crucial for efficient ROS generation[6][7]. The strong absorption of phthalocyanines in the red region of the electromagnetic spectrum (around 670-700 nm) allows for deeper tissue penetration of light, making them suitable for treating solid tumors[5].

Synthesis and Purification Overview

The primary synthetic route to metal-octachlorophthalocyanines is the cyclotetramerization of four molecules of 4,5-dichlorophthalonitrile around a central metal ion. This reaction is typically carried out in a high-boiling point solvent, such as 1-chloronaphthalene, in the presence of a corresponding metal salt[8]. Another approach involves a melt synthesis using urea and a catalyst like ammonium molybdate with dichlorophthalic acid as the starting material[9].

Purification of the crude MPcCl₈ product is critical to remove unreacted starting materials, byproducts, and metal contaminants. Due to their limited solubility, common purification techniques include acid-pasting (dissolving the crude product in concentrated sulfuric acid and reprecipitating in water), Soxhlet extraction with a high-boiling point solvent like dimethylformamide (DMF), and high-vacuum sublimation for thermally stable compounds[8][10][11].

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various metal-octachlorophthalocyanines.

| Metal Center (M) | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | UV-Vis Q-Band (nm) in 1-chloronaphthalene |

| Cobalt (Co) | CoCl₂ | 1-Chloronaphthalene | Reflux (~260) | 2 | 55-71[8] | ~675 |

| Zinc (Zn) | ZnCl₂ | 1-Chloronaphthalene | Reflux (~260) | 2 | 55-70[8] | ~680 |

| Vanadyl (VO) | VOCl₃ | 1-Chloronaphthalene | Reflux (~260) | 2 | 55-70[8] | ~705 |

| Copper (Cu) | CuCl₂ | 1,2,4-Trichlorobenzene | Reflux (~217) | 4-6 | >90 | ~680[9] |

Experimental Protocols

Protocol 1: Synthesis of Zinc(II) Octachlorophthalocyanine (ZnPcCl₈)

This protocol describes the synthesis of ZnPcCl₈ via a solution-based cyclotetramerization method.

Materials:

-

4,5-Dichlorophthalonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

1-Chloronaphthalene

-

Methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Filtration apparatus

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 4,5-dichlorophthalonitrile (4.0 g, 20.3 mmol) and anhydrous zinc chloride (0.70 g, 5.1 mmol).

-

Add 25 mL of 1-chloronaphthalene to the flask.

-

Flush the system with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 260 °C) with constant stirring under the inert atmosphere.

-

Maintain the reflux for 2 hours. The solution will gradually turn a deep green color.

-

After 2 hours, turn off the heat and allow the mixture to cool to approximately 80 °C.

-

While still warm, pour the reaction mixture into 200 mL of methanol with vigorous stirring. A green precipitate will form.

-

Collect the crude product by vacuum filtration.

-

Wash the precipitate thoroughly with hot methanol to remove the solvent and unreacted starting materials.

-

Dry the crude ZnPcCl₈ product in a vacuum oven at 80 °C overnight. Expected yield: 55-70%.

Protocol 2: Purification of Metal-Octachlorophthalocyanines

Choose one of the following methods based on the required purity and available equipment.

Method A: Acid-Pasting Purification This method is effective for removing many organic and inorganic impurities.

-

In a fume hood, carefully and slowly add the crude MPcCl₈ powder (1.0 g) to 20 mL of cold, concentrated sulfuric acid (98%) with stirring.

-

Stir the mixture until the solid is completely dissolved, forming a dark, viscous solution. This may take 1-2 hours.

-

Slowly pour the sulfuric acid solution into a beaker containing 200 g of crushed ice and deionized water with vigorous stirring.

-

A fine precipitate of the purified product will form.

-

Allow the suspension to stir for 30 minutes, then collect the precipitate by vacuum filtration.

-

Wash the solid extensively with deionized water until the filtrate is neutral (pH 7).

-

Wash the product with methanol and then diethyl ether.

-

Dry the purified MPcCl₈ in a vacuum oven.

Method B: Soxhlet Extraction This method is useful for removing soluble impurities from the insoluble phthalocyanine product[12][13].

-

Place the finely ground crude MPcCl₈ (2.0 g) into a cellulose extraction thimble.

-

Place the thimble inside a Soxhlet extractor.

-

Fill a round-bottom flask with approximately 250 mL of N,N-dimethylformamide (DMF) and assemble the Soxhlet apparatus.

-

Heat the flask to reflux. Allow the solvent to cycle through the extractor for at least 24 hours, or until the cycling solvent appears colorless.

-

Turn off the heat and allow the apparatus to cool completely.

-

Carefully remove the thimble containing the purified product.

-

Wash the purified product with methanol to remove any residual DMF.

-

Dry the purified MPcCl₈ in a vacuum oven.

Method C: Purification by Sublimation This technique yields very pure, crystalline product and is suitable for thermally stable phthalocyanines[14][15].

-

Place the crude or pre-purified MPcCl₈ (0.5 g) into a sublimation apparatus.

-

Assemble the apparatus with a cold finger condenser.

-

Evacuate the system to a high vacuum (e.g., 10⁻⁵ Torr).

-

Begin circulating a coolant (e.g., cold water) through the cold finger.

-

Slowly heat the bottom of the apparatus containing the sample. The sublimation temperature for chlorinated copper phthalocyanines can range from 460-490 °C[10].

-

The pure MPcCl₈ will sublime and deposit as crystals on the cold finger, leaving non-volatile impurities behind.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the system and collect the purified crystalline product from the cold finger.

Visualizations

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of metal-octachlorophthalocyanines.

Chemical Reaction Scheme

Caption: Cyclotetramerization of 4,5-dichlorophthalonitrile to form a metal-octachlorophthalocyanine.

Mechanism of Photodynamic Therapy (PDT)

References

- 1. Prospective application of phthalocyanines in the photodynamic therapy against microorganisms and tumor cells: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. worldscientific.com [worldscientific.com]

- 6. Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semspub.epa.gov [semspub.epa.gov]

- 13. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]

- 14. innovation.world [innovation.world]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for High-Performance Polymers Derived from 2,5-Dichloroterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroterephthalonitrile is a versatile monomer utilized in the synthesis of high-performance poly(arylene ether nitrile)s (PAENs). These polymers are distinguished by their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and biomedical devices. The presence of the nitrile (cyano) group along the polymer backbone enhances polarity and provides sites for further functionalization or cross-linking, allowing for the tailoring of properties for specific applications, including drug delivery matrices and advanced coatings.

This document provides detailed application notes, experimental protocols, and characterization data for the synthesis and utilization of high-performance polymers derived from this compound.

Data Presentation: Properties of Poly(arylene ether nitrile)s

The properties of PAENs can be tailored by the selection of the bisphenol comonomer. The following tables summarize typical quantitative data for PAENs synthesized from dichlorobenzonitrile monomers and various bisphenols. While specific values for polymers derived from this compound may vary, these tables provide representative data for this class of high-performance polymers.

Table 1: Thermal Properties of Poly(arylene ether nitrile)s

| Bisphenol Comonomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) (N2 atmosphere) | Char Yield at 800°C (N2) (%) |

| Bisphenol A | 154 - 201 | 419 - 448 | >60 |

| Phenolphthalein | ~260 | >450 | >70 |

| 4,4'-Biphenol | 185 - 196 | 448 - 454 | >60 |

| Hydroquinone | >200 | >420 | >30 |

| Bisphenol AF | ~260 | >450 | >70 |

Table 2: Mechanical Properties of Poly(arylene ether nitrile) Films

| Bisphenol Comonomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Bisphenol A / Phenolphthalein Copolymers | 75 - 105 | 2.6 - 3.2 | - |

| 4,4'-Cyclohexylidenebisphenol | 83 - 87 | ~1.5 (at 150°C) | - |

| Bisphenol AP / Bisphenol A Copolymers | 65 - 76 | - | - |

| Phenolphthalein / Bisphenol AF Copolymers | ~120 | - | - |

Table 3: Dielectric Properties of Poly(arylene ether nitrile)s

| Polymer System | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) |

| Phenolphthalein-based PAEN | 3.41 | ~0.01 |

| Phenolphthalein / Bisphenol AF PAEN | 3.05 | ~0.01 |

Experimental Protocols

Protocol 1: Synthesis of Poly(arylene ether nitrile) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a poly(arylene ether nitrile) from this compound and a bisphenol (e.g., Bisphenol A) via a nucleophilic aromatic substitution polycondensation reaction.

Materials:

-

This compound

-

Bisphenol A (or other desired bisphenol)

-

Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric Acid (HCl), concentrated

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

-

Heating mantle with a temperature controller.

-

Vacuum oven.

Procedure:

-

Charging the Reactor: In a flame-dried three-necked flask, add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).

-

Solvent Addition: Add anhydrous NMP to dissolve the monomers (typically to achieve a solids concentration of 20-30% w/v) and a sufficient amount of toluene to act as an azeotropic agent (approximately 30-50% of the NMP volume).

-